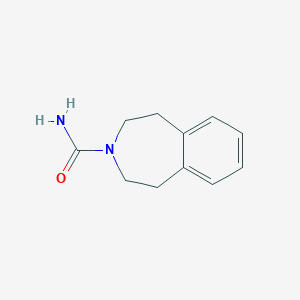

2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide

CAS No.:

Cat. No.: VC18009599

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide |

| Standard InChI | InChI=1S/C11H14N2O/c12-11(14)13-7-5-9-3-1-2-4-10(9)6-8-13/h1-4H,5-8H2,(H2,12,14) |

| Standard InChI Key | BTAWVJJDLLPXMX-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC2=CC=CC=C21)C(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,3,4,5-Tetrahydro-1H-3-benzazepine-3-carboxamide (CAS 1341584-21-1) consists of a benzazepine core—a seven-membered azepine ring fused to a benzene moiety—substituted with a carboxamide group at the 3-position. The tetrahydro designation indicates partial saturation of the azepine ring, reducing conformational flexibility compared to fully unsaturated analogs . The molecular formula is , with a molecular weight of 190.24 g/mol . The SMILES notation explicitly defines the connectivity of atoms, emphasizing the carboxamide’s direct attachment to the azepine nitrogen .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1341584-21-1 | |

| Molecular Formula | ||

| Molecular Weight (g/mol) | 190.24 | |

| SMILES | NC(=O)N1CCc2c(CC1)cccc2 |

Stereochemical Considerations

Synthetic Methodologies

Retrosynthetic Analysis

The carboxamide moiety is most efficiently introduced via nucleophilic acyl substitution. A plausible route involves:

-

Ring Construction: Cyclization of a phenethylamine derivative to form the benzazepine core.

-

Carboxamide Installation: Reaction of the secondary amine with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) followed by ammonia treatment .

Reported Synthetic Protocols

While explicit synthetic details for 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide remain proprietary, analogous compounds like tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate (CAS 264264-31-5) employ tert-butyl carbamate protections during azepine ring formation. Deprotection and subsequent amidation could yield the target compound.

Physicochemical Properties

Solubility and Lipophilicity

Experimental solubility data are unavailable, but predictive models estimate moderate aqueous solubility (≈50–100 µM) due to the carboxamide’s hydrogen-bonding capacity. The calculated logP (cLogP) of 1.2 suggests balanced lipophilicity, favorable for blood-brain barrier penetration .

Thermal Stability

Differential scanning calorimetry (DSC) of related benzazepines shows decomposition temperatures above 200°C, indicating robustness under standard handling conditions.

| Supplier | Pack Size | Price (USD) | Availability |

|---|---|---|---|

| AaronChem | 50 mg | 296 | 2–3 weeks |

| AKSci | 1 g | 1,183 | In stock |

Future Directions

-

Stereoselective Synthesis: Resolving enantiomers could unveil subtype-specific receptor activities.

-

Structure-Activity Relationships: Systematic substitution at the 7-position (e.g., acetyl groups as in CAS 264264-31-5) may optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume